
8-Oxooct-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Oxooct-4-enoic acid is an organic compound with the molecular formula C8H12O3 It is characterized by the presence of a ketone group (oxo) and a carboxylic acid group (enoic acid) within its structure
準備方法
Synthetic Routes and Reaction Conditions
8-Oxooct-4-enoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of oct-4-enoic acid. This process typically employs oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to achieve the desired product.
Another method involves the aldol condensation of butanal with acetaldehyde, followed by oxidation. The reaction conditions for this method include the use of a base such as sodium hydroxide (NaOH) to facilitate the condensation reaction, followed by oxidation with an appropriate oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow oxidation of oct-4-enoic acid using a catalytic system. This method ensures higher yields and better control over reaction conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
8-Oxooct-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 8-hydroxyoct-4-enoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: 8-Hydroxyoct-4-enoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
8-Oxooct-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-oxooct-4-enoic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
類似化合物との比較
Similar Compounds
8-Hydroxyoct-4-enoic acid: A reduced form of 8-oxooct-4-enoic acid.
Oct-4-enoic acid: The precursor to this compound.
8-Chlorooct-4-enoic acid: A halogenated derivative with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a ketone and a carboxylic acid group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
特性
CAS番号 |
55348-85-1 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
(E)-8-oxooct-4-enoic acid |
InChI |
InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11/h1-2,7H,3-6H2,(H,10,11)/b2-1+ |
InChIキー |
BESKFJNLFBROGY-OWOJBTEDSA-N |
異性体SMILES |
C(CC=O)/C=C/CCC(=O)O |
正規SMILES |
C(CC=O)C=CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


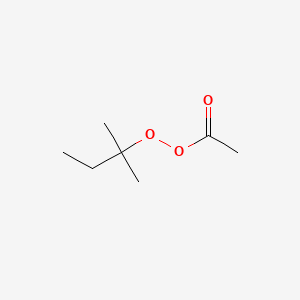
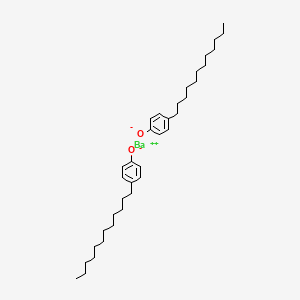
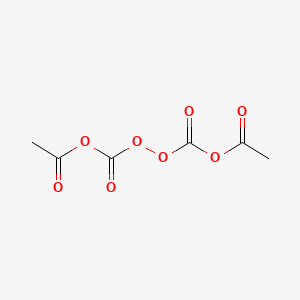
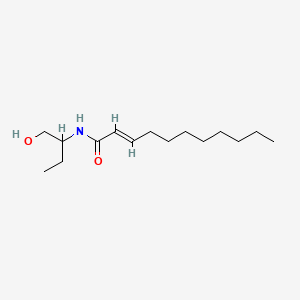

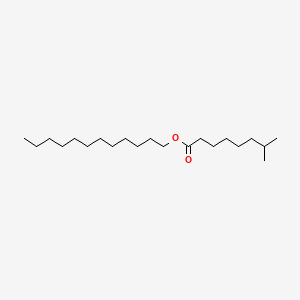
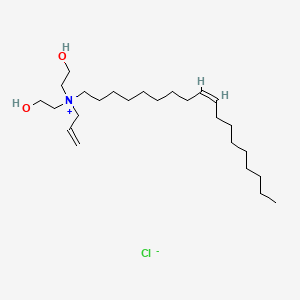
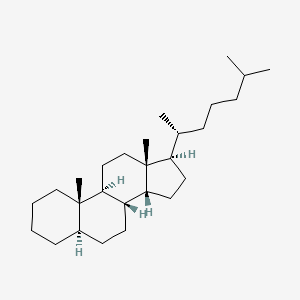
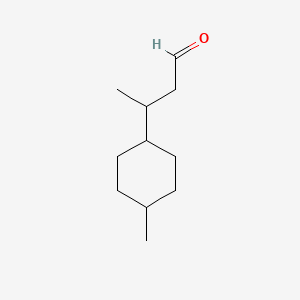

![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
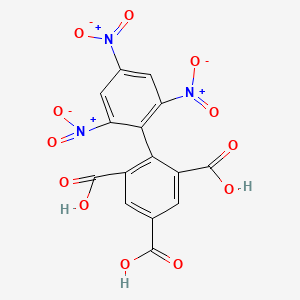
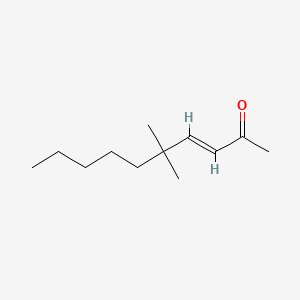
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
